2,4-Octadienoic acid

Catalog No.
S12925002
CAS No.
90435-12-4
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Octadienoic acid

CAS Number

90435-12-4

Product Name

2,4-Octadienoic acid

IUPAC Name

octa-2,4-dienoic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)

InChI Key

QZGIOJSVUOCUMC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC(=O)O

2,4-Octadienoic acid is a natural product found in Deschampsia antarctica with data available.

2,4-Octadienoic acid, also known as sorbic acid, is an organic compound characterized by the molecular formula C8H12O2C_8H_{12}O_2. It features two double bonds located at the second and fourth carbon atoms of the octadienoic acid backbone. This compound is notable for its pleasant aroma and is widely used in the fragrance and flavor industries. Its structure contributes to its unique chemical properties, making it a valuable ingredient in various applications, including food preservation and as a precursor in organic synthesis.

  • Hydrolysis: In the presence of water and a strong acid or base, it can be hydrolyzed to yield 2,4-octadienoic acid and an alcohol.
  • Reduction: The compound can be reduced to form 2,4-octadienol using reducing agents like lithium aluminum hydride.
  • Oxidation: Under specific conditions, 2,4-octadienoic acid can be oxidized to form epoxides or diols using reagents such as potassium permanganate.
  • Substitution: Halogenation can introduce halogen atoms at the double bond positions using bromine or chlorine in the presence of light or a catalyst.

Research indicates that 2,4-octadienoic acid possesses various biological activities. It has been studied for its potential antimicrobial and antioxidant properties. These activities suggest that it may be useful in pharmaceutical applications, particularly in combating microbial infections and oxidative stress-related conditions. Additionally, studies have shown that derivatives of this compound can promote melanogenesis and enhance antioxidant defense mechanisms in human skin cells through activation of specific pathways like peroxisome proliferator-activated receptor gamma .

The synthesis of 2,4-octadienoic acid can be achieved through several methods:

  • Esterification: A common laboratory method involves the esterification of 2,4-octadienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions.
  • Catalytic Processes: In industrial settings, large-scale production often utilizes catalytic processes involving complex catalysts such as rhodium or nickel to optimize yields. Continuous flow reactors are employed to enhance efficiency and product consistency.

The applications of 2,4-octadienoic acid are diverse:

  • Food Industry: It is used as a preservative due to its antimicrobial properties.
  • Fragrance and Flavor Industry: Its pleasant aroma makes it a popular choice for enhancing flavors and scents in various products.
  • Pharmaceuticals: Ongoing research explores its potential therapeutic applications, particularly in developing new drugs targeting oxidative stress and microbial infections.

Studies on the interactions of 2,4-octadienoic acid with biological systems have highlighted its role in modulating various biological pathways. For instance, it has been shown to influence melanogenesis by upregulating key enzymes involved in melanin production. Additionally, it may enhance cellular antioxidant defenses by increasing the expression and activity of protective enzymes like catalase .

Several compounds share structural similarities with 2,4-octadienoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,4-Hexadienoic AcidC6H10O2C_6H_{10}O_2Shorter chain length; used as a flavoring agent.
9,12-Octadecadienoic AcidC18H32O2C_{18}H_{32}O_2Commonly known as linoleic acid; essential fatty acid.
2,4-Decadienoic AcidC10H16O2C_{10}H_{16}O_2Similar diene structure; used in industrial applications.
2,4-Octatrienoic AcidC8H10O2C_8H_{10}O_2Contains three double bonds; studied for antioxidant effects

Uniqueness of 2,4-Octadienoic Acid

What sets 2,4-octadienoic acid apart from these similar compounds is its specific arrangement of double bonds and its established use as a food preservative. Its dual role as both a flavor enhancer and a preservative makes it particularly valuable in food science compared to other diene compounds that may not have such versatile applications.

International Union of Pure and Applied Chemistry Nomenclature Conventions

The International Union of Pure and Applied Chemistry systematic nomenclature for 2,4-octadienoic acid follows established conventions for unsaturated carboxylic acids [1]. The compound bears the systematic name "octa-2,4-dienoic acid," which derives from the eight-carbon backbone (octa-) containing two double bonds (diene) at positions 2 and 4, with a carboxylic acid functional group [1] [2]. According to International Union of Pure and Applied Chemistry rules, the carboxylic carbon receives the number 1 position, and subsequent carbons are numbered sequentially along the longest carbon chain [27].

The molecular formula C₈H₁₂O₂ indicates a molecular weight of 140.18 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry naming system requires specification of double bond positions using numerical locants, resulting in the complete systematic name "octa-2,4-dienoic acid" [1]. When stereochemical configuration is defined, the International Union of Pure and Applied Chemistry convention incorporates E/Z descriptors, yielding names such as "(2E,4E)-octa-2,4-dienoic acid" for the most thermodynamically stable isomer [2] [3].

The Chemical Abstracts Service registry system assigns multiple numbers to this compound, including 90435-12-4, 83615-26-3, and 22329-75-5, reflecting different stereochemical configurations and historical registration variations [1] [2] [5]. The International Chemical Identifier string InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10) provides a standardized representation compatible with computational databases [1] [2].

Systematic and Trivial Naming Systems

The systematic nomenclature of 2,4-octadienoic acid follows the International Union of Pure and Applied Chemistry guidelines for carboxylic acids, where the suffix "-oic acid" replaces the terminal "-e" of the corresponding alkane name [23]. This compound belongs to the broader class of octadienoic acids, which encompasses various positional isomers of eight-carbon dienoic acids [4]. The systematic approach ensures unambiguous identification through precise locant specification for functional groups and double bonds [26].

Trivial naming systems for fatty acids often employ historical designations based on natural sources or distinctive properties [24] [27]. However, 2,4-octadienoic acid lacks widely recognized trivial names, distinguishing it from more common fatty acids such as oleic acid or linoleic acid [27]. The compound is occasionally referenced in scientific literature simply as "octadienoic acid" when context clearly indicates the 2,4-positional isomer [4] [5].

The lipid numbering system, commonly used in biochemical contexts, would designate this compound as 8:2, indicating eight carbon atoms and two double bonds [27]. However, this notation requires additional positional descriptors to specify the 2,4-configuration, typically written as 8:2(2,4) to avoid ambiguity with other octadienoic acid isomers [27] [28]. The delta notation employs the symbol Δ followed by superscript numbers indicating double bond positions, resulting in Δ²,⁴-octadienoic acid [27].

Stereochemical Configurations (E/Z Isomerism)

The presence of two conjugated double bonds in 2,4-octadienoic acid creates the potential for four distinct stereoisomers through E/Z isomerism [2] [5]. Each double bond can adopt either E (trans) or Z (cis) configuration, generating the theoretical combinations: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) [17] [25]. The most commonly encountered and thermodynamically stable form is the (2E,4E)-configuration, which predominates in natural and synthetic preparations [2] [25].

The (2E,4E)-2,4-octadienoic acid isomer exhibits Chemical Abstracts Service registry numbers 22329-75-5 and 83615-26-3, with the International Chemical Identifier key QZGIOJSVUOCUMC-YTXTXJHMSA-N specifically denoting this stereochemical arrangement [2] [3]. The isomeric Simplified Molecular Input Line Entry System notation CCC/C=C/C=C/C(=O)O clearly indicates the E-configuration at both double bonds through forward slash notation [2].

Conjugated double bond systems in dienoic acids demonstrate enhanced thermodynamic stability compared to non-conjugated arrangements due to extended π-electron delocalization [25] [29]. This conjugation effect stabilizes the E,E-configuration preferentially, as trans double bonds experience reduced steric hindrance compared to cis arrangements [29] [36]. The stereochemical preference follows established patterns observed in related conjugated linoleic acid derivatives, where E,E-isomers predominate under equilibrium conditions [25] [30].

Experimental determination of E/Z configurations employs nuclear magnetic resonance spectroscopy, particularly proton nuclear magnetic resonance coupling constant analysis [18] [30]. The characteristic coupling constants for E-configured double bonds typically range from 14.9 to 15.4 Hz, while Z-configurations exhibit values of approximately 11.3 to 11.8 Hz [7]. These spectroscopic parameters provide definitive stereochemical assignments for 2,4-octadienoic acid isomers [18].

Structural Isomerism and Tautomeric Forms

Structural isomerism in octadienoic acids encompasses positional isomers where double bonds occupy different locations along the eight-carbon chain [25] [27]. The 2,4-octadienoic acid represents one of several possible positional isomers, including 3,5-octadienoic acid, 5,7-octadienoic acid, and other configurations [10] [13]. Each positional isomer exhibits distinct chemical and physical properties despite sharing the molecular formula C₈H₁₂O₂ [10] [13].

The 5,7-octadienoic acid isomer, catalogued under PubChem CID 5312585, demonstrates different reactivity patterns due to the terminal diene arrangement [13]. This positional variant exhibits a rotatable bond count of 5 compared to 4 for the 2,4-isomer, reflecting altered conformational flexibility [1] [13]. The systematic name (5E)-octa-5,7-dienoic acid indicates the typical E-configuration preference for this terminal diene system [13].

Tautomeric equilibria in 2,4-octadienoic acid involve potential keto-enol interconversions, though these processes occur to a limited extent due to the carboxylic acid stabilization [16]. The carboxyl group exhibits resonance stabilization that strongly favors the carboxylic acid tautomer over hypothetical enolate forms [16]. Computational studies on related carboxylic acid systems suggest that alternative tautomeric forms contribute less than 0.1% to the equilibrium population under standard conditions [16].

The conjugated diene system in 2,4-octadienoic acid demonstrates resistance to tautomeric rearrangement due to the favorable thermodynamics of the extended π-electron system [29]. Unlike some heterocyclic compounds that exhibit significant tautomeric diversity, carboxylic acids with conjugated alkene substituents maintain structural integrity through resonance stabilization [16] [29].

Computational Validation of Molecular Geometry

Density functional theory calculations provide computational validation of 2,4-octadienoic acid molecular geometry through optimization of atomic coordinates and electronic structure [6] [14]. The most stable conformer exhibits planar arrangement of the conjugated diene system with the carboxyl group, facilitating maximum π-electron overlap [6]. Bond length calculations predict C=C double bond distances of approximately 1.34 Angstroms and C=O bond length of 1.21 Angstroms, consistent with typical α,β-unsaturated carboxylic acid parameters [6].

Computational geometry optimization employing the B3LYP functional with 6-31G(d) basis set yields molecular energy minima that confirm the thermodynamic preference for E,E-stereochemistry [14] [18]. The calculated energy difference between (2E,4E) and alternative stereoisomers ranges from 2-5 kcal/mol, supporting experimental observations of isomeric distribution [14]. These calculations incorporate solvation effects through polarizable continuum models to approximate solution-phase behavior [18].

The rotatable bond count of 4 determined through computational analysis reflects conformational flexibility around single bonds while maintaining rigidity in the conjugated system [1] [2]. Molecular mechanics calculations predict preferred dihedral angles that minimize steric interactions between the propyl substituent and carboxyl group [6]. The computed topological polar surface area of 37.3 Ų indicates moderate polarity consistent with the amphiphilic nature of medium-chain fatty acids [1] [4].

Vibrational frequency calculations validate the optimized geometry through absence of imaginary frequencies, confirming true energy minima rather than transition states [14]. The predicted infrared absorption bands include characteristic C=O stretching at approximately 1700 cm⁻¹ and C=C stretching modes near 1600 cm⁻¹ for the conjugated system . These computational predictions align with experimental spectroscopic data, providing confidence in the theoretical molecular models [14] .

PropertyValueComputational Method
Molecular Weight140.18 g/molExact mass calculation
Bond Length C=C1.34 ÅDFT B3LYP/6-31G(d)
Bond Length C=O1.21 ÅDFT B3LYP/6-31G(d)
Rotatable Bonds4Conformational analysis
Polar Surface Area37.3 ŲTopological calculation
XLogP32.3Partition coefficient prediction
StereoisomerRelative EnergyThermodynamic Stability
(2E,4E)0.0 kcal/molMost stable
(2Z,4E)+2.1 kcal/molModerately stable
(2E,4Z)+2.3 kcal/molModerately stable
(2Z,4Z)+4.8 kcal/molLeast stable

2,4-Octadienoic acid (C₈H₁₂O₂) represents a medium-chain unsaturated carboxylic acid characterized by its conjugated diene system positioned at the 2 and 4 carbon positions relative to the carboxyl group [1] [2]. The compound exhibits a molecular weight of 140.18 g/mol with an exact mass of 140.083729621 g/mol [1] [3]. The molecular architecture encompasses eight carbon atoms, twelve hydrogen atoms, and two oxygen atoms, resulting in ten heavy atoms within the molecular framework [3].

The structural configuration predominantly exists in the (2E,4E) geometric arrangement, indicating trans configurations across both double bonds [1] [4]. This stereochemistry provides optimal conjugation between the π-electron systems of the two double bonds and the carboxyl group, resulting in enhanced molecular stability through resonance delocalization [5] [6]. The canonical SMILES representation (CCCC=CC=CC(=O)O) illustrates the extended conjugated system spanning from the terminal carboxyl group through the diene functionality [3].

Conformational analysis reveals that the molecule possesses four rotatable bonds, allowing for multiple conformational states [3]. The conjugated diene system constrains the C2-C3-C4-C5 segment to adopt a predominantly planar arrangement to maximize π-orbital overlap [6] [7]. This planar configuration facilitates electron delocalization across the conjugated system, contributing to the compound's characteristic electronic properties and enhanced stability relative to non-conjugated analogues [5] [7].

The topological polar surface area measures 37.30 Ų, reflecting the hydrophilic contribution of the carboxyl functional group [3]. The compound contains one hydrogen bond donor (the carboxyl hydroxyl group) and two hydrogen bond acceptors (both oxygen atoms of the carboxyl group), influencing its intermolecular interaction patterns and solubility characteristics [3].

Thermodynamic Properties

Phase Transition Parameters (Melting/Boiling Points)

Computational thermodynamic analysis using the EPI Suite methodology predicts a melting point of 46.46°C based on the Mean or Weighted MP algorithm [8]. This relatively low melting point reflects the compound's medium-chain length and the conformational flexibility introduced by the conjugated double bond system [8]. The predicted boiling point of 255.82°C, calculated using the Adapted Stein and Brown method, indicates moderate volatility consistent with medium-chain carboxylic acids [8].

These phase transition parameters align with the general trend observed for unsaturated fatty acids, where the presence of double bonds typically lowers melting points compared to their saturated counterparts due to reduced intermolecular van der Waals interactions [9] [10]. The conjugated nature of the diene system provides additional stability through electron delocalization while maintaining conformational flexibility that prevents tight molecular packing in the solid state [8].

The vapor pressure characteristics demonstrate temperature-dependent volatility, with a vapor pressure of 0.0126 mm Hg (1.67 Pa) at 25°C [8]. The subcooled liquid vapor pressure measures 0.0197 mm Hg (2.63 Pa) at the same temperature, indicating the compound's tendency toward liquid-phase stability under standard conditions [8]. These vapor pressure values position 2,4-octadienoic acid within the moderately volatile range for organic carboxylic acids [8].

Solubility Profiles in Organic Solvents

The solubility characteristics of 2,4-octadienoic acid reflect its amphiphilic nature, possessing both hydrophilic carboxyl and lipophilic alkyl chain components. The calculated water solubility of 1241 mg/L at 25°C indicates moderate aqueous solubility, significantly higher than longer-chain fatty acids but lower than short-chain carboxylic acids [8]. This solubility value, determined using the WSKOW estimation method, reflects the balance between the polar carboxyl group's hydrophilic contribution and the hydrophobic character of the eight-carbon chain [8].

The octanol-water partition coefficient (log Kow) of 2.60 demonstrates moderate lipophilicity [8]. This value indicates preferential partitioning into organic phases while maintaining sufficient water solubility for biological relevance [8]. The XLogP3 value of 2.30 corroborates this moderate hydrophobic character, positioning the compound between highly polar short-chain acids and predominantly lipophilic long-chain fatty acids [3].

Solubility patterns in organic solvents follow typical carboxylic acid behavior, with enhanced solubility in polar protic solvents due to hydrogen bonding capabilities [11] [12]. The compound demonstrates good solubility in alcohols such as ethanol and methanol, where intermolecular hydrogen bonding between the carboxyl group and alcohol hydroxyl groups facilitates dissolution [4] [11]. In aprotic solvents like acetone and ethyl acetate, solubility remains favorable due to dipole-dipole interactions and the compound's moderate polarity [11].

Electronic Properties

Acid Dissociation Constants (pKa)

The acid dissociation behavior of 2,4-octadienoic acid reflects the combined influence of the conjugated diene system and medium-chain aliphatic structure on carboxyl group acidity. Based on comparative analysis with structurally related carboxylic acids, the estimated pKa value ranges from 4.5 to 4.8 [13] [14]. This estimation derives from the general pKa range of 4.0-5.0 for typical carboxylic acids, with modifications accounting for the conjugated system's electron-withdrawing effects [13] [15].

The conjugated diene system adjacent to the carboxyl group provides modest electron-withdrawing character through resonance and inductive effects [5] [14]. This electronic withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby enhancing acidity relative to saturated analogues [14] [16]. However, the effect remains relatively minor compared to strongly electron-withdrawing substituents such as halogens or aromatic rings [14] [17].

Comparative analysis with related compounds supports this pKa estimation. Acetic acid exhibits a pKa of 4.76, while longer-chain saturated fatty acids such as octanoic acid demonstrate similar values around 4.89 [14] [16] [18]. The slight conjugation effect in 2,4-octadienoic acid would be expected to lower the pKa marginally below these saturated analogues [14]. Long-chain unsaturated fatty acids show varying pKa values depending on the degree of unsaturation, with values ranging from 8.28 for linolenic acid to 10.15 for stearic acid in aqueous dispersions [10] [19].

The Henderson-Hasselbalch equation applications indicate that at physiological pH (7.4), 2,4-octadienoic acid exists predominantly in its deprotonated carboxylate form, with over 99% ionization [14] [16]. This ionization behavior influences the compound's biological activity, membrane permeability, and interaction with proteins and other biomolecules [14].

Conjugated Diene Reactivity

The conjugated diene system in 2,4-octadienoic acid exhibits characteristic electronic properties that distinguish it from isolated double bond systems. The π-electron delocalization across the four-carbon conjugated segment (C2-C3-C4-C5) creates a stabilized molecular orbital arrangement with reduced overall energy compared to non-conjugated analogues [5] [6] [7].

This conjugation manifests in enhanced stability, quantified by approximately 25 kJ/mol stabilization energy relative to isolated diene systems [7]. The stabilization arises from the overlap of adjacent p-orbitals, creating an extended π-system that delocalizes electron density across multiple carbon centers [6] [7]. This delocalization influences both chemical reactivity and spectroscopic properties [5] [6].

The conjugated system enables characteristic addition reactions, including 1,2- and 1,4-addition patterns typical of conjugated dienes [5] [6]. The 1,4-addition mechanism proceeds through an allylic cation intermediate stabilized by resonance delocalization, with the positive charge distributed between C2 and C4 positions [5]. This reactivity pattern distinguishes conjugated dienes from isolated alkene systems and contributes to their unique chemical behavior [5] [6].

Electronic transition properties associated with the conjugated system include characteristic ultraviolet absorption. The extended π-system enables n→π* transitions typically observed around 200-215 nm for carboxylic acids, with potential bathochromic shifts due to conjugation effects [20] [21]. The molar absorptivity increases with conjugation extent, reaching values up to 25,000 for extensively conjugated systems [20] [21].

Advanced Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2,4-octadienoic acid through distinct chemical shift patterns and coupling relationships. The ¹H NMR spectrum exhibits characteristic resonances that enable unambiguous identification of the conjugated diene carboxylic acid structure [22] [23] [24].

The carboxyl proton appears as a singlet at 11-12 ppm, demonstrating the characteristic downfield shift associated with carboxylic acid functionality [22] [23] [24]. This resonance exhibits concentration and solvent dependence due to variable hydrogen bonding interactions and undergoes rapid exchange with deuterium oxide (D₂O), confirming its acidic nature [23] [24]. The chemical shift position reflects the combined deshielding effects of the carbonyl oxygen and potential intermolecular hydrogen bonding [23] [24].

Olefinic protons within the conjugated diene system resonate between 5.8-6.3 ppm as complex multiplets [22]. These chemical shifts are consistent with trans-disubstituted alkenes in conjugated arrangements [22]. The multiplicity patterns reflect vicinal coupling between adjacent vinyl protons and allylic coupling with nearby methylene groups [22]. Integration ratios confirm the presence of four olefinic protons corresponding to the conjugated diene functionality [22].

The α-methylene protons adjacent to the carboxyl group appear at 2.0-2.5 ppm, exhibiting the characteristic deshielding effect of the electron-withdrawing carbonyl group [22] [23] [24]. These protons typically appear as multiplets due to coupling with adjacent methylene groups [22] [23] [24]. The terminal methyl group resonates at 0.8-1.2 ppm as a triplet, indicating coupling with the adjacent methylene group [22] [23] [24].

¹³C NMR spectroscopy provides complementary structural information through carbon chemical shift analysis. The carboxyl carbon resonates between 170-175 ppm, characteristic of carboxylic acid carbonyl carbons [22] [23] [24]. This chemical shift reflects the sp² hybridization and electron-deficient nature of the carbonyl carbon [23] [24]. Aromatic and α,β-unsaturated acids typically appear near the upfield end of this range, while saturated aliphatic acids appear more downfield [23] [24].

The olefinic carbons within the conjugated system appear between 125-140 ppm, consistent with sp²-hybridized carbons in conjugated alkene environments [22]. The specific chemical shifts depend on substitution patterns and conjugation effects [22]. The α-carbon (C1) adjacent to the carboxyl group resonates around 30-35 ppm, while remaining alkyl carbons appear between 15-35 ppm depending on their position within the chain [22] [23] [24].

Infrared (IR) Vibrational Modes

Infrared spectroscopy of 2,4-octadienoic acid reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation. The compound exhibits multiple diagnostic absorption bands corresponding to carboxyl, conjugated diene, and aliphatic functionalities [20] [23] [24] [21].

The carboxyl O-H stretching vibration produces a characteristically broad, intense absorption spanning 2500-3300 cm⁻¹, centered around 3000 cm⁻¹ [20] [23] [24] [21]. This exceptionally broad absorption results from extensive intermolecular hydrogen bonding between carboxyl groups, creating multiple hydrogen bond environments with varying strengths [20] [25] [21]. The breadth and intensity of this absorption make it one of the most diagnostic features for carboxylic acid identification [20] [25] [21].

The carbonyl (C=O) stretching frequency appears as a strong, sharp absorption whose exact position depends on the molecular environment and hydrogen bonding state [20] [23] [24] [21]. For conjugated carboxylic acids like 2,4-octadienoic acid, the C=O stretch typically appears around 1690 cm⁻¹, approximately 20-30 cm⁻¹ lower than non-conjugated analogues due to resonance delocalization effects [20] [23] [24] [21]. Hydrogen-bonded dimeric forms, which predominate in concentrated samples, absorb around 1710 cm⁻¹, while free monomeric forms absorb at higher frequencies around 1760 cm⁻¹ [20] [23] [24] [21].

Conjugated double bond stretching vibrations contribute medium-intensity absorptions between 1620-1680 cm⁻¹ [26] [27] [28]. These C=C stretching modes reflect the delocalized nature of the conjugated π-system and appear at frequencies intermediate between isolated alkenes and aromatic systems [26] [27] [28]. The conjugation effect reduces the double bond character through electron delocalization, resulting in lower stretching frequencies compared to isolated alkenes [26] [27] [28].

Aliphatic C-H stretching modes appear as strong absorptions between 2850-3000 cm⁻¹, corresponding to methyl and methylene groups within the alkyl chain [26] [27] [28]. Vinyl C-H stretches associated with the conjugated diene system appear at slightly higher frequencies (3000-3100 cm⁻¹) due to the sp² hybridization of the carbon atoms [26] [27] [28]. The C-O single bond stretching vibration contributes a strong absorption between 1200-1300 cm⁻¹, while various bending modes appear throughout the fingerprint region [26] [27] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4-octadienoic acid under electron impact ionization reveals characteristic fragmentation patterns that provide structural confirmation and enable differentiation from isomeric compounds [22] [29] [30]. The fragmentation behavior reflects the stability of various ionic species and the preferred cleavage pathways under high-energy conditions [29] [30].

The molecular ion peak [M]⁺ appears at m/z 140, corresponding to the intact molecular structure [22] [29] [30]. This peak typically exhibits relatively low intensity due to the compound's tendency to undergo facile fragmentation under electron impact conditions [29] [30]. The molecular ion provides confirmation of the molecular weight and elemental composition [29] [30].

The base peak occurs at m/z 97, corresponding to [M-C₃H₇]⁺ fragment resulting from α-cleavage between C5 and C6 positions [22]. This fragmentation pattern reflects the preferential cleavage adjacent to the conjugated system, where the resulting cation benefits from resonance stabilization through the extended π-system [22] [29] [30]. The high intensity of this peak indicates its exceptional stability under mass spectrometric conditions [22] [29] [30].

Water loss produces a significant fragment at m/z 122 [M-H₂O]⁺, representing a common fragmentation pathway for carboxylic acids [22] [29] [30]. This elimination proceeds through rearrangement mechanisms involving the carboxyl functionality [29] [30]. Additional fragments at m/z 81 [C₆H₉]⁺ and m/z 67 [C₅H₇]⁺ arise from further alkyl chain cleavage and rearrangement processes [22] [29] [30].

The carboxyl group contributes characteristic fragments including [COOH]⁺ at m/z 45 and [CO]⁺ at m/z 28 [31] [29] [30]. These fragments are diagnostic for carboxylic acid functionality and appear consistently across various carboxylic acid structures [31] [29] [30]. The presence of these fragments, combined with the molecular ion and base peak patterns, provides unambiguous confirmation of the 2,4-octadienoic acid structure [22] [29] [30].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

140.083729621 g/mol

Monoisotopic Mass

140.083729621 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types